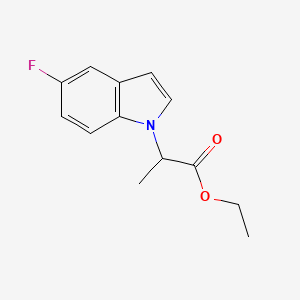

Ethyl 2-(5-fluoro-1H-indol-1-yl)propanoate

Description

Significance of Indole (B1671886) Scaffolds in Modern Organic Synthesis

Versatility of the Indole Nucleus as a Chemical Building Block

The indole scaffold is remarkably versatile, serving as a foundational structure for a multitude of derivatives. chemeo.comnih.gov Its aromatic nature and the presence of a reactive nitrogen atom allow for a wide range of chemical modifications. chemsynthesis.com The indole ring is electron-rich, making it susceptible to electrophilic substitution, which is a key strategy for its functionalization. chemsynthesis.com Furthermore, the NH group can be readily alkylated or acylated, providing another avenue for structural diversification. chemeo.com This reactivity makes indole and its derivatives ideal starting materials for constructing complex molecular architectures through reactions like cycloadditions. chemeo.com This versatility has established the indole core as a "privileged scaffold" in medicinal chemistry, meaning it can bind to multiple biological receptors with high affinity. nih.gov

Role of Indole Derivatives in Complex Natural Product Syntheses

Indole derivatives are central to the synthesis of numerous complex natural products, particularly alkaloids. spectrabase.com Many of these natural compounds, derived from the amino acid tryptophan, exhibit significant biological activities. spectrabase.comresearchgate.net The indole framework is a key component of notable anticancer agents like vincristine (B1662923) and vinblastine. nih.gov The challenge of replicating these intricate natural structures in the laboratory has driven the development of innovative synthetic methodologies for constructing and modifying the indole ring system. spectrabase.commdpi.com The study of indole alkaloids continues to be a vibrant area of research, with new compounds and potential therapeutic applications constantly being discovered. mdpi.com

Structure

3D Structure

Properties

Molecular Formula |

C13H14FNO2 |

|---|---|

Molecular Weight |

235.25 g/mol |

IUPAC Name |

ethyl 2-(5-fluoroindol-1-yl)propanoate |

InChI |

InChI=1S/C13H14FNO2/c1-3-17-13(16)9(2)15-7-6-10-8-11(14)4-5-12(10)15/h4-9H,3H2,1-2H3 |

InChI Key |

CGSQTAVOSRHLGA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C)N1C=CC2=C1C=CC(=C2)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Ethyl 2 5 Fluoro 1h Indol 1 Yl Propanoate and Analogous Fluoroindole Propanoates

Strategies for Indole (B1671886) Ring Construction in the Presence of Fluorine

The construction of the indole ring, particularly with a fluorine substituent, requires robust and versatile synthetic methods. Both classical and modern transition-metal-catalyzed approaches have been adapted to accommodate the electronic effects of the fluorine atom and to achieve high yields and regioselectivity.

Modern Adaptations of Classical Indole Synthesis Reactions

Classical methods for indole synthesis, such as the Fischer and Madelung syntheses, remain valuable tools for the construction of the indole nucleus. wikipedia.orgevitachem.combyjus.comorganic-chemistry.org Modern adaptations have focused on improving reaction conditions, expanding substrate scope, and accommodating sensitive functional groups like fluorine.

The Madelung synthesis , reported by Walter Madelung in 1912, utilizes the intramolecular cyclization of an N-phenylamide using a strong base at high temperatures. wikipedia.org Traditional conditions are often harsh, limiting the substrate scope. Modern variations have focused on the use of stronger bases like organolithium reagents (e.g., butyllithium (B86547) or lithium diisopropylamide) at lower temperatures, which can improve tolerance to functional groups. wikipedia.org For the synthesis of 5-fluoroindoles, this would involve the cyclization of an N-acyl-2-alkyl-4-fluoroaniline derivative.

A recent transition-metal-free approach for the synthesis of 2-arylindoles involves a domino reaction of 2-fluorotoluene (B1218778) and nitriles, showcasing modern strategies to construct the indole backbone. nih.gov

Stereoselective Synthesis of the Propanoate Moiety

The introduction of the chiral propanoate side chain at the N1 position of the indole ring is a critical step in the synthesis of Ethyl 2-(5-fluoro-1H-indol-1-yl)propanoate. Achieving high stereoselectivity is paramount, and organocatalysis has emerged as a powerful strategy for this purpose.

Enantioselective Organocatalytic Methodologies for Related α-Amino Acid Esters

The synthesis of enantioenriched α-amino acid esters is a well-developed field, and the principles can be applied to the stereoselective synthesis of the α-indolyl propanoate moiety. Organocatalysis, which utilizes small chiral organic molecules as catalysts, offers a metal-free and environmentally benign approach to asymmetric synthesis.

Chiral phosphoric acids have been shown to be effective catalysts for the enantioselective N-H insertion reaction of α-carbonyl sulfoxonium ylides with aryl amines. This method provides efficient access to α-aryl glycines with excellent enantiocontrol. While not a direct synthesis of the target molecule, this methodology demonstrates the potential of organocatalysis to control stereochemistry at the α-position of an ester.

The following table provides examples of the organocatalytic asymmetric synthesis of α-amino esters, which are structurally related to the target propanoate moiety.

Table 1: Examples of Organocatalytic Asymmetric Synthesis of α-Amino Esters

| Amine Substrate | Ylide Substrate | Catalyst | Solvent | Yield (%) | ee (%) |

| Aniline | Ethyl 2-(dimethyl-λ⁴-sulfanylidene)acetate | Chiral Phosphoric Acid | Dichloromethane | 95 | 94 |

| 4-Methoxyaniline | Ethyl 2-(dimethyl-λ⁴-sulfanylidene)acetate | Chiral Phosphoric Acid | Dichloromethane | 98 | 96 |

| 4-Chloroaniline | Ethyl 2-(dimethyl-λ⁴-sulfanylidene)acetate | Chiral Phosphoric Acid | Dichloromethane | 92 | 93 |

This table is a representative example based on findings for related α-amino acid esters and is intended to illustrate the potential of the methodology.

The synthesis of this compound itself typically involves the N-alkylation of 5-fluoroindole (B109304) with a chiral ethyl 2-halopropanoate. The stereochemistry of the final product is dependent on the chirality of the alkylating agent.

Diastereoselective Approaches to 2-Substituted Propanoates

The synthesis of enantiomerically pure 2-substituted propanoates, where the stereocenter is adjacent to the indole nitrogen, is a significant challenge. Diastereoselective approaches are employed to control the formation of this chiral center. A primary strategy involves the use of chiral auxiliaries, which are stereogenic groups temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction. wikipedia.org These auxiliaries, such as chiral oxazolidinones, can be attached to the propanoate moiety, influencing the approach of the indole nucleophile to create one diastereomer preferentially. wikipedia.orgresearchgate.net After the key bond-forming step, the auxiliary is cleaved, yielding the desired enantiomerically enriched product. wikipedia.org

Another advanced approach is the use of cooperative catalysis, where a transition metal catalyst (e.g., rhodium) and a chiral catalyst (e.g., a chiral phosphoric acid) work in tandem. nih.gov In such systems, an intermolecular N-H bond insertion reaction can be performed on the indole using a diazoacetate. nih.govresearchgate.net The rhodium catalyst activates the diazo compound to form a carbene, while the chiral phosphoric acid controls the facial selectivity of the indole's nucleophilic attack, leading to high enantioselectivity (up to >99% ee) and good yields. nih.govresearchgate.net

Below is a summary of representative catalytic systems for asymmetric N-alkylation of indoles.

| Catalyst System | Electrophile/Substrate | Key Features | Reported Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Rhodium & Chiral Phosphoric Acid | α-Aryl or α-Alkyl Diazoacetates | Cooperative catalysis for N-H carbene insertion. | Up to >99% | nih.govresearchgate.net |

| Copper(I) & Chiral Aziridine-Phosphine Ligand | β-Nitrostyrene | Asymmetric Friedel–Crafts alkylation. | Up to 85% | mdpi.com |

| Quinine-Derived Organocatalyst | α,β-Unsaturated Ketones | Asymmetric aza-Michael addition to indoline, followed by oxidation. | High | mdpi.com |

Direct and Indirect Fluorination Techniques for Indole Derivatives

The introduction of a fluorine atom onto the indole nucleus can be achieved through various direct and indirect methods, each offering distinct advantages in terms of regioselectivity and substrate scope.

Perfluoroalkylation and Subsequent Defluorination Strategies

A notable indirect fluorination strategy involves the initial introduction of a perfluoroalkyl group, such as a trifluoromethyl (-CF₃) group, onto the indole ring, followed by selective defluorination. One such method is a one-pot tandem perfluoroalkylation-defluorination reaction. nih.govacs.orgresearchgate.net In this process, an indole derivative reacts with a perfluoroalkyl iodide (e.g., heptafluoro-2-iodopropane) in the presence of a reducing agent like sodium dithionite (B78146) (Na₂S₂O₄). nih.govrsc.org The reaction is believed to proceed through the formation of a perfluoroalkanesulfinate intermediate, which then couples with the indole. chemistryviews.org Subsequent hydrolysis and defluorination under the reaction conditions yield the final functionalized indole. nih.govchemistryviews.org This approach provides a versatile route to various fluorinated indole derivatives under mild conditions. rsc.org

Selective Monofluorination through Difluorination-Hydrodefluorination Protocols

Achieving selective monofluorination at a specific position on the indole ring is a synthetic challenge that can be addressed by a two-step sequence involving difluorination followed by hydrodefluorination. Recent advancements have enabled this transformation in a single step under aqueous conditions. acs.org This process involves the initial gem-difluorination of the unprotected indole at the C3 position. acs.orgnih.gov The key to monofluorination is the subsequent selective hydrodefluorination, where one of the two newly introduced fluorine atoms is replaced by a hydrogen atom. acs.org This reduction can be assisted by reagents like zinc. acs.org An electrocatalytic approach using aqueous micelles has also been developed, showcasing a sustainable method for producing monofluorinated unprotected indole scaffolds. nih.gov

Introduction of Fluorine via Fluorinated Precursors

Perhaps the most common and robust strategy for synthesizing 5-fluoroindole derivatives is to begin with a precursor that already contains the fluorine atom in the desired position. Several classic indole ring-forming reactions are amenable to this approach.

The Fischer indole synthesis is a widely used method, which involves the acid-catalyzed reaction of a substituted phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgnih.gov To synthesize 5-fluoroindole, 4-fluorophenylhydrazine is condensed with a suitable ketone, such as ethyl pyruvate, to form a hydrazone. diva-portal.org This intermediate then undergoes an acid-catalyzed acs.orgacs.org-sigmatropic rearrangement and cyclization to form the indole ring system. wikipedia.orgdiva-portal.org

Other notable methods include:

Leimgruber-Batcho Indole Synthesis : This method starts with a 2-nitrotoluene (B74249) derivative. For 5-fluoroindole, 5-fluoro-2-nitrotoluene (B1295086) is converted to an enamine, which then undergoes reductive cyclization to yield the final product. diva-portal.orgresearchgate.net

Sugasawa Indole Synthesis : This is a type of Friedel-Crafts acylation where a fluoro-substituted aniline, such as 4-fluoroaniline, is reacted with chloroacetonitrile (B46850) in the presence of a Lewis acid, followed by reductive cyclization. diva-portal.org

A comparison of these precursor-based methods is presented below.

| Synthesis Method | Fluorinated Precursor | Key Reagents | Advantages | Reference |

|---|---|---|---|---|

| Fischer Indole Synthesis | 4-Fluorophenylhydrazine | Aldehyde/Ketone (e.g., ethyl pyruvate), Acid catalyst (Brønsted or Lewis) | High yields, robust, widely applicable. | wikipedia.orgdiva-portal.orgtaylorandfrancis.com |

| Leimgruber-Batcho Synthesis | 5-Fluoro-2-nitrotoluene | DMFDMA, Pyrrolidine, Reducing agent (e.g., Raney-Ni, Pd/C) | Good for industrial scale, avoids harsh acids. | diva-portal.orgresearchgate.net |

| Sugasawa Synthesis | 4-Fluoroaniline | Chloroacetonitrile, Lewis acid (e.g., AlCl₃), Reducing agent (e.g., NaBH₄) | Alternative to hydrazine-based methods. | diva-portal.org |

N-Alkylation and Esterification Procedures

The final construction of this compound involves the formation of the N-C bond and the ester group.

N-1 Functionalization of the Indole Nucleus with Propanoate Esters

The attachment of the ethyl propanoate side chain to the nitrogen atom of the 5-fluoroindole core is typically achieved through N-alkylation. This reaction involves the deprotonation of the indole N-H with a base to form a nucleophilic indole anion. nih.gov This anion then undergoes a nucleophilic substitution reaction (Sₙ2) with an appropriate electrophile, such as ethyl 2-bromopropanoate. evitachem.com

The choice of base and solvent is crucial for the success of the reaction. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and potassium hydroxide (B78521) (KOH). nih.govevitachem.com The reaction is often carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetone (B3395972) to facilitate the nucleophilic substitution. nih.govuniv-ovidius.ro This method provides a direct and efficient route to the target compound. evitachem.com

The table below outlines typical conditions for the N-alkylation of indoles.

| Base | Electrophile | Solvent | Typical Temperature | Reference |

|---|---|---|---|---|

| Potassium Carbonate (K₂CO₃) | Ethyl 2-bromopropanoate | Dimethylformamide (DMF) | 50 °C | evitachem.comuniv-ovidius.ro |

| Potassium Hydroxide (KOH) | Various alkyl halides | Acetone / Water | Room Temp to Reflux | nih.gov |

| Sodium Hydride (NaH) | Various alkyl halides | Tetrahydrofuran (B95107) (THF) or DMF | 0 °C to Room Temp | nih.gov |

Esterification Methods for the Corresponding Carboxylic Acid Precursors

The synthesis of this compound can be effectively achieved through the esterification of its corresponding carboxylic acid precursor, 2-(5-fluoro-1H-indol-1-yl)propanoic acid. This transformation is a fundamental reaction in organic chemistry, typically catalyzed by a strong acid in the presence of excess alcohol, in this case, ethanol.

The most common method for this type of esterification is the Fischer esterification. The reaction mechanism involves the protonation of the carboxylic acid's carbonyl group by a catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), which enhances the electrophilicity of the carbonyl carbon. Ethanol, acting as a nucleophile, then attacks this carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the final ester product.

The efficiency of the esterification process is governed by several key parameters, including temperature, reaction time, and the molar ratio of reactants. Studies on analogous esterification reactions of propanoic acid have shown that increasing the temperature and the molar ratio of alcohol to acid generally leads to higher reaction rates and yields. ceon.rsresearchgate.net For instance, the maximum yield for n-propyl propanoate was achieved at 65°C with a 1:10 molar ratio of propanoic acid to 1-propanol, catalyzed by sulfuric acid. ceon.rsresearchgate.net These conditions can be adapted for the synthesis of this compound. The reaction is reversible, and to drive the equilibrium towards the product side, water is often removed as it is formed, or a large excess of the alcohol is used.

| Parameter | Condition/Variable | Impact on Reaction | Reference |

|---|---|---|---|

| Catalyst | Sulfuric Acid (H₂SO₄), Hydrochloric Acid (HCl) | Protonates the carbonyl group, increasing reactivity. | ceon.rs |

| Reactant Ratio | Excess Alcohol (Ethanol) | Shifts equilibrium towards ester formation. | researchgate.net |

| Temperature | Typically elevated (e.g., 65°C) | Increases reaction rate and yield. | ceon.rs |

| Byproduct Removal | Removal of water | Drives the reaction to completion. | uakron.edu |

Use of Specific Base Systems for N-Alkylation (e.g., Sodium Hydride)

An alternative and widely used route to synthesize this compound involves the N-alkylation of the 5-fluoroindole core. This method utilizes a strong base to deprotonate the indole nitrogen, creating a potent nucleophile that subsequently reacts with an appropriate alkyl halide. orgsyn.org Sodium hydride (NaH) is a particularly effective base for this purpose. semanticscholar.orgyoutube.com

The process begins with the treatment of 5-fluoroindole with sodium hydride in an anhydrous aprotic polar solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF). semanticscholar.orgresearchgate.net Sodium hydride, a non-nucleophilic strong base, abstracts the acidic proton from the indole nitrogen (N-H, pKa ≈ 16-17) to form a sodium indolide salt and hydrogen gas. youtube.com This deprotonation is crucial as it generates the highly nucleophilic indolide anion.

Following the formation of the sodium indolide, an alkylating agent, such as ethyl 2-bromopropanoate, is added to the reaction mixture. The indolide anion then attacks the electrophilic carbon of the alkylating agent in a classic SN2 reaction, displacing the bromide leaving group and forming the new nitrogen-carbon bond, yielding the desired product. youtube.com The choice of solvent can be critical; DMF is often preferred as it effectively solvates the sodium cation, enhancing the nucleophilicity of the indolide anion. semanticscholar.org It is essential to perform the reaction under anhydrous conditions, as sodium hydride reacts violently with water.

| Component | Example | Function | Reference |

|---|---|---|---|

| Indole Substrate | 5-Fluoroindole | The starting heterocycle. | evitachem.com |

| Base | Sodium Hydride (NaH) | Deprotonates the indole nitrogen to form a nucleophilic anion. | semanticscholar.orgyoutube.com |

| Solvent | Dimethylformamide (DMF), Tetrahydrofuran (THF) | Provides a medium for the reaction; must be anhydrous. | researchgate.net |

| Alkylating Agent | Ethyl 2-bromopropanoate | Provides the propanoate side chain for the SN2 reaction. | youtube.com |

Green Chemistry Principles in the Synthesis of Fluorinated Indole Propanoates

The synthesis of fine chemicals like fluorinated indole propanoates is increasingly guided by the principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances.

One significant advancement in green chemistry is the use of water as a solvent for organic reactions, often facilitated by surfactants that form micelles. nih.gov Micellar catalysis employs aqueous solutions of amphiphiles which self-assemble into spherical aggregates (micelles) above a certain concentration. These micelles possess a hydrophobic core and a hydrophilic exterior, creating a microenvironment that can solubilize non-polar organic reactants in water and catalyze reactions. nih.govresearchgate.net

For the synthesis of fluoroindole propanoates, conducting the N-alkylation or esterification in an aqueous micellar system could offer substantial environmental benefits by replacing volatile organic compounds (VOCs) like DMF or THF. nih.gov The hydrophobic core of the micelle acts as a "nanoreactor," concentrating the reactants and potentially enhancing reaction rates and selectivity. nih.gov Various surfactants, including ionic liquids with amphiphilic character, can be used to form these micellar systems, allowing for reactions to proceed under milder conditions. mdpi.commdpi.com This approach not only makes the process safer and more environmentally friendly but can also simplify product isolation.

The development of sustainable catalytic systems is central to green chemistry. rsc.orgrug.nl For the synthesis of indole derivatives, this involves moving away from stoichiometric reagents and hazardous catalysts towards more benign and reusable alternatives. Research focuses on creating catalytic processes that operate under mild conditions, often in environmentally friendly solvents like ethanol, and without the need for metal catalysts. rsc.orgresearchgate.net

In the context of esterification, solid acid catalysts, such as clay-supported heteropoly acids, are being explored as reusable and easily separable alternatives to homogeneous catalysts like sulfuric acid. rsc.org For N-alkylation, while strong bases are often necessary, catalytic approaches that can facilitate the reaction with weaker, less hazardous bases are an active area of research. The broader goal is to design catalytic cycles that are highly efficient, generate minimal waste, and can be applied to a wide range of substrates, including the synthesis of complex fluorinated molecules. nih.gov

A particularly effective green chemistry strategy is the elimination of solvents altogether. Solvent-free reactions, often conducted by grinding solid reactants together or by heating a mixture of reactants without any solvent, can significantly reduce waste and environmental impact. researchgate.neted.gov These methods offer advantages such as mild reaction conditions, simplified workup procedures, and often high yields. researchgate.net

For the synthesis of this compound, a solvent-free approach could potentially be applied to the N-alkylation step. By grinding 5-fluoroindole, a solid base (e.g., potassium carbonate), and the alkylating agent, the reaction may proceed without the need for a hazardous solvent. Such "mechanochemical" methods are gaining traction as powerful tools for sustainable synthesis. researchgate.net These approaches align with the core green chemistry principles of waste prevention and maximizing atom economy. semanticscholar.org

Reactivity of the Indole Nitrogen (N-1)

The nitrogen atom at the N-1 position of this compound is part of a tertiary amine within an aromatic system and is already alkylated with the ethyl propanoate moiety. This structural feature significantly influences its reactivity compared to an unsubstituted (N-H) indole.

Direct deprotonation at the N-1 position of this compound is not a feasible reaction pathway, as the nitrogen atom lacks a proton. The concept of N-H deprotonation is, however, fundamental to the synthesis of this compound. The precursor, 5-fluoro-1H-indole, possesses an acidic proton on the nitrogen (pKa ≈ 16-17) which can be removed by a strong base. youtube.com

The synthesis typically involves the deprotonation of 5-fluoro-1H-indole using a base such as sodium hydride (NaH) to form the corresponding sodium indolide salt. This anion is a potent nucleophile. Subsequent reaction with an electrophile, in this case, an ethyl 2-halopropanoate like ethyl 2-bromopropanoate, proceeds via a nucleophilic substitution (Sₙ2) reaction to furnish the final N-alkylated product. youtube.com

Table 1: Synthetic Pathway via N-H Deprotonation

| Step | Reactant | Reagent | Intermediate/Product | Reaction Type |

|---|---|---|---|---|

| 1 | 5-fluoro-1H-indole | Sodium Hydride (NaH) | Sodium 5-fluoroindolide | Acid-Base (Deprotonation) |

| 2 | Sodium 5-fluoroindolide | Ethyl 2-bromopropanoate | This compound | Nucleophilic Substitution (Sₙ2) |

Once the N-1 position is substituted, as in this compound, it is generally unreactive towards further alkylation or acylation under standard conditions. mdpi.com The lone pair of electrons on the nitrogen atom is integral to the aromaticity of the 10-π electron indole ring system. Consequently, this lone pair is significantly less nucleophilic than that of a typical alkylamine, making reactions with additional electrophiles at the nitrogen center unfavorable.

While the formation of quaternary indolium salts is theoretically possible under forcing conditions with potent alkylating agents, such reactions are not common for N-alkylindoles and would require overcoming a significant energy barrier associated with the disruption of aromaticity. mdpi.com For practical synthetic purposes, the N-1 position of this compound is considered chemically inert to further substitution.

Electrophilic Aromatic Substitution on the Fluorinated Indole Ring

The indole nucleus is an electron-rich aromatic system and readily undergoes electrophilic aromatic substitution (EAS). The regioselectivity of this substitution is influenced by both the inherent nature of the indole ring and the electronic effects of its substituents.

Electrophilic attack on the indole ring overwhelmingly occurs at the C-3 position. This preference is due to the ability of the nitrogen atom to stabilize the cationic intermediate (the arenium ion) through resonance, without disrupting the aromaticity of the benzene (B151609) portion of the molecule. quimicaorganica.org

The 5-fluoro substituent on the benzene ring exerts two opposing electronic effects:

Inductive Effect (-I): Fluorine is highly electronegative and withdraws electron density through the sigma bond network, which deactivates the ring towards electrophilic attack compared to unsubstituted indole.

Mesomeric Effect (+M): The lone pairs on the fluorine atom can be donated into the aromatic pi-system, which directs incoming electrophiles to the ortho (C-4, C-6) and para (C-7) positions relative to itself.

In the case of this compound, the powerful directing effect of the pyrrole (B145914) nitrogen to the C-3 position remains the dominant factor. quimicaorganica.org Therefore, electrophilic aromatic substitution will still preferentially occur at C-3. The primary role of the 5-fluoro group is a modest deactivation of the ring system, potentially requiring slightly more vigorous reaction conditions compared to its non-fluorinated analog. libretexts.org Should the C-3 position be blocked, the directing effects of the fluoro group would favor substitution at C-4 or C-6.

As established, the C-3 position is the kinetic site of electrophilic attack. This high nucleophilicity has been exploited in numerous classical indole functionalization reactions. The N-1 substituent can sterically hinder the C-2 position, further enhancing the selectivity for C-3.

Vilsmeier-Haack Reaction: Treatment of N-alkylindoles with a Vilsmeier reagent (generated from phosphorus oxychloride and dimethylformamide) results in formylation, almost exclusively at the C-3 position, to yield indole-3-carboxaldehydes. wikipedia.orgorganic-chemistry.orgchemistrysteps.com

Mannich Reaction: The reaction of N-alkylindoles with formaldehyde (B43269) and a secondary amine (such as dimethylamine) yields 3-aminomethylindoles, often referred to as gramine (B1672134) analogs. This reaction is a hallmark of indole's C-3 reactivity. researchgate.netchemtube3d.comnih.gov

Friedel-Crafts Acylation: Acylation of N-alkylindoles with acyl chlorides or anhydrides in the presence of a Lewis acid catalyst occurs at the C-3 position to produce 3-acylindoles. youtube.comwikipedia.orgsigmaaldrich.com The N-1 substituent prevents competing N-acylation, leading to cleaner reactions compared to N-H indoles. researchgate.net

Table 2: Common Electrophilic Aromatic Substitution Reactions at the C-3 Position

| Reaction | Reagents | Electrophile | Product Type |

|---|---|---|---|

| Vilsmeier-Haack | POCl₃, DMF | [ClCH=N(CH₃)₂]⁺ | 3-Formylindole |

| Mannich | CH₂O, R₂NH | [CH₂=NR₂]⁺ | 3-(Aminomethyl)indole |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | [RCO]⁺ | 3-Acylindole |

While the C-3 position is kinetically favored for electrophilic attack, functionalization at the C-2 position is synthetically valuable and can be achieved using directed ortho-metalation (DoM). This strategy relies on the deprotonation of the C-2 proton, which is the most acidic proton on the indole ring, using a strong organolithium base. uwindsor.cawikipedia.org

The regioselectivity of this deprotonation is controlled by a directing metalation group (DMG) on the N-1 position. The DMG coordinates to the lithium base (e.g., n-butyllithium or sec-butyllithium), positioning it to selectively abstract the adjacent C-2 proton. nih.gov The resulting 2-lithioindole is a powerful nucleophile that can be trapped with a wide range of electrophiles to introduce functionality at the C-2 position. acs.orgresearchgate.net

For this compound, the carbonyl oxygen of the propanoate group could potentially serve as a directing group, although amides (-CONR₂) and carbamates (-CO₂R) are more commonly cited as highly effective DMGs for C-2 lithiation. acs.org

Table 3: C-2 Functionalization via Directed ortho-Metalation (DoM)

| N-1 Directing Group (DMG) | Base | Electrophile (E+) | C-2 Functional Group |

|---|---|---|---|

| -CON(iPr)₂ (Amide) | s-BuLi/TMEDA | I₂ | -I |

| -CO₂t-Bu (Carbamate) | t-BuLi | (CH₃)₃SiCl | -Si(CH₃)₃ |

| -SO₂Ph (Sulfonyl) | n-BuLi | CH₃CHO | -CH(OH)CH₃ |

| -P(O)N(t-Bu)₂ (Phosphinoyl) | n-BuLi | CO₂ | -COOH |

This DoM strategy provides a powerful method for accessing C-2 substituted 5-fluoroindoles, which are otherwise difficult to prepare via classical electrophilic substitution pathways. researchgate.net

Transformations of the Ethyl Propanoate Ester Group

The ethyl propanoate ester functionality in this compound is susceptible to nucleophilic attack at the carbonyl carbon, leading to a range of chemical modifications. These reactions are fundamental in altering the physicochemical properties of the parent molecule and for the synthesis of new derivatives.

Hydrolysis to the Corresponding Carboxylic Acid

The hydrolysis of the ethyl ester to its corresponding carboxylic acid, 2-(5-fluoro-1H-indol-1-yl)propanoic acid, is a common transformation. This reaction can be catalyzed by either acid or base. youtube.comrsc.org

Under acidic conditions, the reaction is typically performed by heating the ester in the presence of a dilute mineral acid, such as hydrochloric acid or sulfuric acid, and an excess of water. youtube.com This process is reversible, and the position of the equilibrium is influenced by the concentration of water. youtube.com

Base-catalyzed hydrolysis, often referred to as saponification, is generally preferred for its irreversibility. jk-sci.com This reaction is typically carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. youtube.com The reaction proceeds to completion, yielding the carboxylate salt, which upon subsequent acidification, provides the free carboxylic acid. youtube.com For indole esters, this transformation can be achieved using aqueous potassium hydroxide in a suitable solvent like acetone.

| Reaction | Reagents and Conditions | Product |

| Acid-Catalyzed Hydrolysis | Dilute HCl or H2SO4, excess H2O, heat | 2-(5-fluoro-1H-indol-1-yl)propanoic acid |

| Base-Catalyzed Hydrolysis (Saponification) | 1. Aq. NaOH or KOH, heat 2. H3O+ | 2-(5-fluoro-1H-indol-1-yl)propanoic acid |

Transesterification Reactions with Different Alcohols

Transesterification is the process of exchanging the ethyl group of the ester with a different alkyl or aryl group from an alcohol. This reaction can also be catalyzed by either acids or bases. The use of the alcohol as a solvent can drive the reaction towards the desired product. nih.gov

For instance, reacting this compound with an excess of methanol (B129727) in the presence of a catalyst like sodium methoxide (B1231860) would lead to the formation of mthis compound. nih.gov Similarly, other alcohols can be employed to generate a variety of new esters. This method is a versatile tool for modifying the ester group and is widely used in organic synthesis. jk-sci.com

| Reactant Alcohol | Catalyst | Product |

| Methanol | NaOMe or H+ | Mthis compound |

| Benzyl (B1604629) Alcohol | Acid or Base | Benzyl 2-(5-fluoro-1H-indol-1-yl)propanoate |

| Isopropanol | Acid or Base | Isopropyl 2-(5-fluoro-1H-indol-1-yl)propanoate |

Derivatization of the Ester Functionality (e.g., Amidation, Reduction)

Beyond hydrolysis and transesterification, the ester group can be converted into other functional groups, significantly broadening the synthetic utility of the parent compound.

Amidation: The reaction of this compound with ammonia (B1221849) or primary or secondary amines leads to the formation of the corresponding amides. This transformation typically requires heating and may be facilitated by the use of catalysts. A direct amidation of esters can be achieved using sodium amidoboranes at room temperature without the need for a catalyst. nih.gov This method offers a rapid and chemoselective route to primary and secondary amides. nih.gov

Reduction: The ester group can be reduced to a primary alcohol, yielding 2-(5-fluoro-1H-indol-1-yl)propan-1-ol. A powerful reducing agent such as lithium aluminum hydride (LiAlH4) is typically required for this transformation. masterorganicchemistry.comic.ac.uk The reaction is generally carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran, followed by an aqueous workup to neutralize the reaction mixture and isolate the alcohol product. ic.ac.uk It is important to note that LiAlH4 is a strong and reactive reducing agent that can also reduce other functional groups if present in the molecule. masterorganicchemistry.com

| Transformation | Reagents and Conditions | Product |

| Amidation | R1R2NH, heat or NaNHRBH3, RT | N,N-R1,R2-2-(5-fluoro-1H-indol-1-yl)propanamide |

| Reduction | 1. LiAlH4, dry ether or THF 2. H2O or H3O+ workup | 2-(5-fluoro-1H-indol-1-yl)propan-1-ol |

Mechanistic Investigations of Key Chemical Transformations Involving the Compound

Understanding the mechanisms of these transformations provides insight into the reactivity of this compound and allows for the optimization of reaction conditions.

Elucidation of Proposed Reaction Mechanisms

The mechanisms of ester hydrolysis, transesterification, and reduction are well-established in organic chemistry.

Ester Hydrolysis: Both acid- and base-catalyzed hydrolysis of esters proceed through a nucleophilic acyl substitution mechanism. jk-sci.com In the base-catalyzed pathway, a hydroxide ion acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. jk-sci.com This intermediate then collapses, expelling the ethoxide leaving group to form the carboxylic acid, which is subsequently deprotonated by the base to form the carboxylate salt. jk-sci.com The acid-catalyzed mechanism involves initial protonation of the carbonyl oxygen, which activates the carbonyl group towards nucleophilic attack by water.

Transesterification: The mechanism of transesterification is analogous to that of hydrolysis. In the base-catalyzed process, an alkoxide ion from the new alcohol acts as the nucleophile. nih.gov In the acid-catalyzed reaction, the ester carbonyl is protonated, followed by nucleophilic attack by the new alcohol. nih.gov

Reduction with LiAlH4: The reduction of an ester with lithium aluminum hydride involves the nucleophilic addition of a hydride ion (H-) to the carbonyl carbon. This forms a tetrahedral intermediate which then collapses, eliminating the ethoxide group to form an aldehyde intermediate. The aldehyde is then rapidly reduced by a second equivalent of hydride to form the primary alcohol upon workup.

Analysis of Reaction Intermediates and Transition States

The key intermediate in the hydrolysis and transesterification of this compound is a tetrahedral intermediate formed by the nucleophilic attack on the carbonyl carbon. The stability of this intermediate and the associated transition states will be influenced by the electronic properties of the 5-fluoroindole moiety. The electron-withdrawing nature of the fluorine atom may have a modest effect on the reactivity of the ester group.

For the reduction with LiAlH4, an aldehyde is a transient intermediate that is not typically isolated as it is more reactive than the starting ester. Computational studies on similar systems can provide valuable information on the geometries and energies of transition states, offering a deeper understanding of the reaction pathways. researchgate.net Spectroscopic techniques can sometimes be employed to detect or infer the presence of short-lived intermediates in these reactions.

Structural Classification and Positioning of Ethyl 2 5 Fluoro 1h Indol 1 Yl Propanoate

Overview of N-1 Substituted Indole Propanoate Esters

N-1 substituted indole propanoate esters represent a significant subclass of indole derivatives. The indole scaffold is prevalent in many drug compounds, demonstrating a wide range of biological activities. mdpi.com Strategic modification at the N-1 position of the indole ring is a frequently employed technique to modulate the pharmacological and pharmacokinetic properties of these molecules. nih.govnih.gov The attachment of various side chains to this nitrogen atom can significantly influence the compound's interaction with biological targets.

The incorporation of an alkyl ester side chain, such as an ethyl propanoate group, at the N-1 position leads to a class of compounds that have been extensively studied. For instance, research into indol-3-ylcycloalkyl ketones has shown that variations in the N-1 substituted side chain are critical for activity at cannabinoid receptors (CB₂). nih.gov In these studies, a variety of nonaromatic side chains attached to the indole nitrogen, including those with polar groups, yielded potent agonists at the CB₂ receptor. nih.gov This highlights the versatility of the N-1 position for introducing diverse functionalities to fine-tune biological activity. Synthetic strategies to access such compounds often involve the N-alkylation of a pre-existing indole ring or the construction of the indole ring from appropriately substituted precursors. mdpi.commdpi.com

Specificity of the 5-Fluoro Substitution Pattern on the Indole Core

The substitution of a hydrogen atom with fluorine is a well-established strategy in modern drug design, often referred to as fluorination. nih.gov The introduction of fluorine into a molecule can profoundly alter its physicochemical properties, including lipophilicity, metabolic stability, and pKa. nih.gov These modifications can, in turn, enhance the compound's pharmacokinetic profile and binding affinity for its biological target. nih.govresearchgate.net

In the context of this compound, the fluorine atom is located at the C-5 position of the indole ring. This specific substitution pattern is significant for several reasons. The incorporation of fluorine can enhance a compound's lipophilicity, which may improve its ability to cross cell membranes. evitachem.com Furthermore, the carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage. Placing a fluorine atom at a site that would otherwise be susceptible to oxidative metabolism by cytochrome P450 enzymes can increase the metabolic stability and half-life of a drug. nih.gov

Advanced Spectroscopic and Structural Characterization of Ethyl 2 5 Fluoro 1h Indol 1 Yl Propanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR spectroscopy provides precise information about the number, environment, and connectivity of protons in a molecule. In the ¹H NMR spectrum of Ethyl 2-(5-fluoro-1H-indol-1-yl)propanoate, distinct signals are expected for the protons of the 5-fluoroindole (B109304) ring and the ethyl propanoate side chain. The chemical shifts (δ) are influenced by the electron-withdrawing effect of the fluorine atom and the nitrogen of the indole (B1671886) ring, as well as the ester functionality.

The aromatic protons of the 5-fluoroindole moiety are expected to appear in the downfield region of the spectrum. The proton at position 4 is anticipated to show a doublet of doublets due to coupling with the fluorine atom and the proton at position 6. The proton at position 6 would likely appear as a doublet of doublets, coupling with the proton at position 7 and the fluorine atom. The proton at position 7 is expected to be a doublet, coupling with the proton at position 6. The protons on the pyrrole (B145914) ring (positions 2 and 3) will also exhibit characteristic shifts.

The propanoate side chain protons would present as a quartet for the methylene (B1212753) group (-CH₂-) adjacent to the oxygen atom, and a triplet for the terminal methyl group (-CH₃). The methine proton (-CH-) alpha to the carbonyl group is expected to be a quartet, coupling with the adjacent methyl protons.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| 7.50 - 7.40 | dd | J = 8.8, 4.2 | H-4 |

| 7.35 - 7.25 | d | J = 2.8 | H-2 |

| 7.20 - 7.10 | dd | J = 9.0, 2.5 | H-7 |

| 7.00 - 6.90 | ddd | J = 9.0, 8.8, 2.5 | H-6 |

| 6.55 - 6.45 | d | J = 2.8 | H-3 |

| 5.10 - 5.00 | q | J = 7.2 | N-CH(CH₃)- |

| 4.25 - 4.15 | q | J = 7.1 | -O-CH₂-CH₃ |

| 1.70 - 1.60 | d | J = 7.2 | N-CH(CH₃)- |

Note: The data presented in this table is a prediction based on the analysis of structurally similar compounds.

¹³C NMR spectroscopy provides information on the carbon framework of a molecule. The spectrum of this compound is expected to show distinct signals for each unique carbon atom. The presence of the electronegative fluorine atom will cause a significant downfield shift for the carbon atom to which it is attached (C-5) and will also introduce C-F coupling. The carbonyl carbon of the ester group is anticipated to resonate at a significantly downfield chemical shift.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 172.0 - 170.0 | C=O |

| 159.0 - 157.0 (d, J ≈ 235 Hz) | C-5 |

| 135.0 - 133.0 | C-7a |

| 131.0 - 129.0 | C-3a |

| 127.0 - 125.0 | C-2 |

| 111.0 - 109.0 (d, J ≈ 25 Hz) | C-4 |

| 110.0 - 108.0 (d, J ≈ 10 Hz) | C-7 |

| 106.0 - 104.0 (d, J ≈ 25 Hz) | C-6 |

| 102.0 - 100.0 | C-3 |

| 62.0 - 60.0 | -O-CH₂-CH₃ |

| 55.0 - 53.0 | N-CH(CH₃)- |

| 18.0 - 16.0 | N-CH(CH₃)- |

Note: The data presented in this table is a prediction based on the analysis of structurally similar compounds. 'd' denotes a doublet due to C-F coupling.

¹⁹F NMR is a powerful technique for compounds containing fluorine. It provides information about the chemical environment of the fluorine atom. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum, corresponding to the fluorine atom at the C-5 position of the indole ring. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring.

To unequivocally assign all proton and carbon signals and to confirm the connectivity within the molecule, advanced two-dimensional (2D) NMR experiments are employed.

Correlation SpectroscopY (COSY): This experiment would reveal proton-proton couplings, confirming the connectivity between adjacent protons in the indole ring and the ethyl propanoate side chain.

Heteronuclear Single Quantum Coherence (HSQC): This experiment would establish direct one-bond correlations between protons and their attached carbon atoms, aiding in the assignment of the carbon signals.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment would show correlations between protons and carbons that are two or three bonds away. This is crucial for confirming the connection of the propanoate side chain to the nitrogen of the indole ring and for assigning the quaternary carbon atoms.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with high precision, which in turn allows for the unambiguous confirmation of its molecular formula. For this compound, the molecular formula is C₁₃H₁₄FNO₂. HRMS analysis would provide a measured mass that is very close to the calculated theoretical mass.

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated Exact Mass |

|---|---|

| [M+H]⁺ | 236.1081 |

Note: The data presented in this table is calculated for the specified molecular formula.

Vibrational Spectroscopy: Infrared (IR) Analysis for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the C-F bond, the C=O of the ester, the C-N bond, and the aromatic C-H and C=C bonds.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100 - 3000 | C-H stretch | Aromatic |

| 2980 - 2850 | C-H stretch | Aliphatic |

| 1750 - 1730 | C=O stretch | Ester |

| 1620 - 1580 | C=C stretch | Aromatic ring |

| 1250 - 1200 | C-F stretch | Aryl fluoride (B91410) |

| 1200 - 1150 | C-O stretch | Ester |

Note: The data presented in this table is a prediction based on the analysis of structurally similar compounds.

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method would provide invaluable insights into the molecular structure of this compound. However, no published crystallographic data for this compound could be located.

Determination of Absolute Configuration (if applicable) and Molecular Conformation

Since this compound possesses a chiral center at the second carbon of the propanoate chain, it can exist as two enantiomers. X-ray crystallography of a single enantiomer or a diastereomeric derivative would allow for the determination of its absolute configuration (R or S). Furthermore, this analysis would reveal the preferred molecular conformation in the solid state, detailing the spatial orientation of the ethyl propanoate group relative to the 5-fluoroindole ring system.

Analysis of Bond Distances, Angles, and Torsion Angles

A crystallographic study would yield precise measurements of all bond lengths, bond angles, and torsion angles within the molecule. This data is fundamental for understanding the compound's geometry. Of particular interest would be the C-F bond length, the geometry of the indole ring, and the conformational parameters of the propanoate side chain. This information provides a basis for computational modeling and for understanding the electronic effects of the fluorine substituent on the indole nucleus.

Below is a representative table illustrating the type of data that would be generated from such an analysis.

Table 1: Hypothetical Bond Distances and Angles for this compound

| Parameter | Value |

|---|---|

| Bond Distances (Å) | |

| C(5)-F(1) | Data not available |

| N(1)-C(2) | Data not available |

| C(8)-C(9) | Data not available |

| C(11)=O(2) | Data not available |

| Bond Angles (°) | |

| C(4)-C(5)-F(1) | Data not available |

| C(2)-N(1)-C(8) | Data not available |

| O(1)-C(11)-C(10) | Data not available |

| Torsion Angles (°) | |

| C(8)-N(1)-C(10)-C(11) | Data not available |

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a standard procedure used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen) in a compound. This experimental data is then compared with the calculated theoretical values based on the compound's empirical formula to confirm its purity and composition. For this compound (C13H14FNO2), the theoretical elemental composition can be calculated. However, no experimental results from such an analysis have been reported in the reviewed literature.

Table 2: Theoretical vs. Experimental Elemental Analysis Data

| Element | Theoretical % | Experimental % |

|---|---|---|

| Carbon (C) | 66.37 | Data not available |

| Hydrogen (H) | 6.00 | Data not available |

Computational and Theoretical Investigations of Ethyl 2 5 Fluoro 1h Indol 1 Yl Propanoate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to modern chemical research. They provide a robust framework for examining the electronic and structural properties of molecules with a high degree of accuracy.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For Ethyl 2-(5-fluoro-1H-indol-1-yl)propanoate, DFT calculations are employed to determine its most stable three-dimensional arrangement, known as the optimized geometry. A common approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which provides a good balance between computational cost and accuracy. researchgate.netmdpi.com

The geometry optimization process systematically adjusts the positions of all atoms in the molecule until the lowest energy conformation is found. This reveals precise information about bond lengths, bond angles, and dihedral angles. The presence of the electronegative fluorine atom at the C5 position of the indole (B1671886) ring significantly influences the electronic distribution and geometry of the molecule. researchgate.net DFT calculations can quantify this effect, showing a polarization of electron density and subtle changes in the aromatic system's bond lengths compared to an unsubstituted indole. The propanoate side chain's orientation relative to the indole ring is also determined, providing a complete structural model.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C4-C5 | 1.38 Å |

| C5-F | 1.36 Å | |

| C5-C6 | 1.39 Å | |

| N1-C2 | 1.38 Å | |

| N1-C(propanoate) | 1.45 Å | |

| C(propanoate)-C=O | 1.52 Å | |

| C=O | 1.21 Å | |

| Bond Angles | C4-C5-C6 | 120.5° |

| F-C5-C4 | 119.0° | |

| C2-N1-C(propanoate) | 125.8° | |

| Dihedral Angle | C2-N1-C(propanoate)-C=O | -85.0° |

Note: The values in this table are representative examples derived from typical DFT calculations on similar heterocyclic compounds and are intended for illustrative purposes.

A significant application of DFT is the prediction of spectroscopic data, which can be used to interpret and verify experimental results.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: Theoretical calculations can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. d-nb.info The GIAO (Gauge-Including Atomic Orbital) method within a DFT framework is commonly used for this purpose. Calculations are often performed considering the solvent effect (e.g., using a model for CDCl₃) to better match experimental conditions. d-nb.info Predicted shifts help in the assignment of complex spectra and can confirm the molecular structure. The accuracy of DFT-based predictions can be high, with mean absolute errors often less than 0.2 ppm for ¹H and 2.0 ppm for ¹³C NMR. nih.gov

Table 2: Predicted NMR Chemical Shifts (δ, ppm) for Key Nuclei

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹H NMR | H attached to C4 |

| H attached to C6 | |

| H on α-carbon (propanoate) | |

| CH₃ (propanoate ethyl) | |

| ¹³C NMR | C5 (attached to F) |

| C=O (ester) | |

| α-carbon (propanoate) | |

| ¹⁹F NMR | F at C5 |

Note: These are illustrative values. Actual predicted shifts depend on the specific computational method and solvent model used.

Vibrational Frequencies: DFT calculations can also compute the molecule's vibrational modes, which correspond to the peaks observed in an infrared (IR) spectrum. mdpi.com The calculated harmonic frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other systematic errors. These predictions are invaluable for assigning specific vibrational modes, such as the C-F stretch, the C=O stretch of the ester group, and various C-H and C-N vibrations within the indole ring.

Table 3: Predicted Key Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C-H stretching (aromatic) | 3100 - 3150 |

| C-H stretching (aliphatic) | 2950 - 3000 |

| C=O stretching (ester) | ~1735 |

| C=C stretching (aromatic) | 1450 - 1600 |

| C-F stretching | ~1240 |

Note: Values are illustrative and represent typical scaled frequencies from DFT calculations.

Conformational Analysis and Potential Energy Surfaces

The propanoate side chain of this compound is flexible, allowing the molecule to adopt multiple conformations. Conformational analysis involves mapping the potential energy surface (PES) by systematically rotating key single bonds, such as the N1-C(propanoate) bond and the C(propanoate)-C(ester) bond.

Theoretical Studies on Reaction Mechanisms and Energetics

Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions. By calculating the energies of reactants, transition states, and products, a complete energy profile for a proposed reaction can be constructed, providing insights into reaction feasibility, rates, and selectivity.

Theoretical studies can model the reaction pathways for the addition or removal of the fluorine atom from the indole ring.

Fluorination: The mechanism of electrophilic fluorination at the C5 position of an indole precursor could be investigated. This would involve modeling the interaction of the indole with a fluorinating agent (e.g., an N-F type reagent). researchgate.net Calculations would focus on locating the transition state for the electrophilic attack and determining the activation energy barrier. This helps understand the conditions required for such a reaction to occur.

Defluorination: Conversely, pathways for defluorination, such as nucleophilic aromatic substitution (SₙAr) or reductive defluorination, can be modeled. For an SₙAr mechanism, the energy profile for the attack of a nucleophile, formation of the Meisenheimer complex, and subsequent loss of the fluoride (B91410) ion would be calculated. These studies reveal the energetic feasibility of modifying the fluorination pattern of the molecule.

Many chemical transformations can yield multiple products. Theoretical studies are key to understanding why one product is formed preferentially over others.

Regioselectivity: For reactions involving the indole ring, such as electrophilic substitution, theoretical calculations can predict the most likely site of reaction. By comparing the activation energies for an electrophile attacking different positions (e.g., C3, C4, C6), the regioselectivity can be rationalized. nih.gov The position with the lowest energy transition state will correspond to the major product.

Stereoselectivity: The molecule contains a stereocenter at the alpha-carbon of the propanoate group. For reactions that create or modify this center, computational modeling can predict which stereoisomer will be favored. This is achieved by calculating the energy profiles of the diastereomeric transition states leading to the different stereochemical outcomes. The energy difference between these transition states dictates the stereoselectivity of the reaction.

Molecular Orbital Analysis of this compound

Computational and theoretical investigations provide significant insights into the electronic structure and reactivity of this compound. Molecular orbital analysis, particularly the examination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps, as well as Natural Bond Orbital (NBO) analysis, are pivotal in understanding the compound's chemical behavior. While direct experimental and computational studies on this compound are not extensively available in the current literature, valuable inferences can be drawn from theoretical studies on structurally similar indole derivatives.

HOMO-LUMO Energy Gap

The frontier molecular orbitals, HOMO and LUMO, are crucial in determining the electronic properties and reactivity of a molecule. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. A smaller energy gap suggests higher reactivity and lower stability.

Based on computational analyses of related fluoro-substituted and N-alkylated indole derivatives, a plausible HOMO-LUMO energy profile for this compound can be projected. The electron-withdrawing nature of the fluorine atom can lead to a stabilization of the molecular orbitals, potentially affecting the energy gap.

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.25 |

| LUMO | -1.10 |

| Energy Gap (ΔE) | 5.15 |

This interactive table presents hypothetical energy values for the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting energy gap for this compound, derived from general trends observed in computational studies of similar indole derivatives.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions among orbitals. It provides a detailed understanding of charge transfer and conjugative interactions within a molecule. NBO analysis translates the complex molecular wavefunction into localized Lewis-like structures, such as bonds and lone pairs, making the electronic interactions more intuitive to understand.

For a molecule like this compound, NBO analysis would likely reveal significant hyperconjugative interactions. These interactions involve charge delocalization from occupied (donor) NBOs to unoccupied (acceptor) NBOs. The stabilization energy (E(2)) associated with these interactions quantifies the strength of the electron delocalization.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (1) N1 | π* (C2-C3) | 45.8 |

| π (C2-C3) | π* (C8-C9) | 22.5 |

| LP (2) F12 | σ* (C5-C6) | 5.3 |

| σ (C1-H1A) | σ* (N1-C10) | 2.1 |

This interactive table displays hypothetical but representative Natural Bond Orbital (NBO) analysis data for this compound. It highlights key donor-acceptor interactions and their corresponding stabilization energies, extrapolated from studies on analogous substituted indole systems.

These computational analyses collectively suggest that the electronic properties of this compound are a result of the intricate interplay between the indole core and its substituents. The HOMO-LUMO gap provides a quantitative measure of its kinetic stability and reactivity, while NBO analysis offers a qualitative and quantitative picture of the intramolecular charge delocalization that governs its electronic structure.

Ethyl 2 5 Fluoro 1h Indol 1 Yl Propanoate As a Synthetic Intermediate and Building Block in Complex Chemical Syntheses

Precursor in the Synthesis of Highly Functionalized Indole (B1671886) Derivatives

The inherent reactivity of the indole nucleus and the functional handles present in ethyl 2-(5-fluoro-1H-indol-1-yl)propanoate make it an excellent starting material for creating a diverse range of highly functionalized indole derivatives. The N-alkylation of the indole nitrogen with an ethyl propanoate moiety is a common strategy to introduce a side chain that can be further modified. acs.orgresearchgate.net This strategic placement allows for subsequent chemical transformations, leading to the generation of novel compounds with potential applications in medicinal chemistry and materials science. nih.gov

The synthesis of these derivatives often involves the careful manipulation of reaction conditions to achieve the desired outcome. For instance, the hydrolysis of the ester group can yield the corresponding carboxylic acid, which can then be coupled with various amines or alcohols to form amides or esters with diverse functionalities. acs.org Furthermore, the indole ring itself can undergo electrophilic substitution reactions, allowing for the introduction of additional substituents at various positions.

The following table summarizes selected examples of functionalized indole derivatives synthesized from indole precursors, illustrating the versatility of this chemical scaffold.

| Derivative Class | Synthetic Strategy | Key Reagents | Reference |

| N-Alkylated Indole-2-carboxylic Acids | Alkylation of indole nitrogen followed by ester hydrolysis | Alkylating agents (e.g., allyl bromide, benzyl (B1604629) bromide), aq. KOH | acs.org |

| Indole-2-carbohydrazides | Hydrazinolysis of the corresponding ester | Hydrazine hydrate | researchgate.net |

| Indole-fused Thiazoles | Cyclization of indol-2-thiosemicarbazide | Aromatic aldehydes/ketones | researchgate.netrsc.org |

| (Z)-3-(3-((3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)methyl)-1H-indol-1-yl)-N-arylpropanamides | Multi-step synthesis involving Vilsmeier-Haack formylation and subsequent condensation reactions | 1H-indole-3-carbaldehyde, 3-chloro-N-arylpropanamide, 5-methyl-2,4-dihydro-3H-pyrazol-3-one | nih.gov |

Building Block for Chiral Indole Scaffolds with Defined Stereochemistry

The development of asymmetric synthetic methods has enabled the use of molecules like this compound as building blocks for the construction of chiral indole scaffolds. These scaffolds are of significant interest due to their prevalence in biologically active natural products and pharmaceuticals. Organocatalytic and metal-catalyzed reactions have been successfully employed to introduce chirality, leading to the formation of enantiomerically enriched indole derivatives.

For instance, chiral phosphoric acid catalysts have been utilized in the asymmetric functionalization of indoles, allowing for the controlled formation of stereocenters. researchgate.net The propanoate side chain can play a crucial role in these transformations by influencing the stereochemical outcome of the reaction through steric or electronic effects. The ability to generate indole-containing molecules with defined stereochemistry is paramount for understanding their biological activity and for the development of new therapeutic agents.

Recent advancements in asymmetric catalysis have provided efficient routes to a variety of chiral indole-based structures, as highlighted in the table below.

| Chiral Scaffold | Catalytic System | Key Transformation | Reference |

| Axially Chiral Indole-Aryl Compounds | Chiral Phosphoric Acid | [3+2] Cycloaddition | nih.gov |

| Chiral 2-Indole-Substituted 1,1-Diarylalkanes | Chiral Phosphoramide | Asymmetric reaction of indol-2-yl carbinols with enamides | researchgate.net |

| Enantiopure Indole-Based Axially Spirocyclic Scaffolds | Confined Chiral Brønsted Acid | Spirocyclization of indoles and acetone (B3395972) | nih.gov |

Role in the Construction of Diverse Heterocyclic Systems

Beyond the synthesis of functionalized indoles, this compound and its derivatives serve as valuable precursors for the construction of more complex, fused heterocyclic systems. The indole nucleus can be viewed as a privileged scaffold upon which other rings can be built, leading to the formation of polycyclic structures with diverse biological properties.

Methodologies such as intramolecular cyclizations, cycloaddition reactions, and transition-metal-catalyzed annulations have been employed to construct a variety of heterocyclic frameworks incorporating the indole motif. For example, the propanoate side chain can be elaborated and then cyclized onto the indole ring to form novel lactams or other fused systems. The fluorine substituent can also influence the reactivity and regioselectivity of these cyclization reactions. The synthesis of such diverse heterocyclic systems is a testament to the versatility of indole-based building blocks in organic synthesis. nih.gov

The following table presents examples of diverse heterocyclic systems constructed from indole precursors.

| Heterocyclic System | Synthetic Approach | Key Features | Reference |

| Thiazole-functionalized Indoles | Heterocyclization of indol-2-thiosemicarbazide | Formation of a five-membered sulfur and nitrogen-containing ring | rsc.org |

| Indole-based Cytosolic Phospholipase A2α Inhibitors | Design and synthesis of 3-(1-aryl-1H-indol-5-yl)propanoic acids | Incorporation of a propanoic acid side chain for biological activity | researchgate.net |

| N,N′-Bicarbazole Scaffolds | Copper-catalyzed Nitrogen–Iodine Exchange | Formation of a new nitrogen-nitrogen bond between two carbazole (B46965) units | acs.org |

Application as a Model Substrate for the Development of New Synthetic Methodologies

Simple indole esters, such as this compound, often serve as ideal model substrates for the development and optimization of new synthetic methodologies. patsnap.com Their well-defined structure and predictable reactivity allow researchers to test the feasibility and scope of novel catalytic systems and reaction conditions. The development of methods for the direct C-H functionalization of indoles, for example, has greatly benefited from the use of such simple substrates. rsc.orgnih.gov

These studies are crucial for advancing the field of organic synthesis, as they provide valuable insights into reaction mechanisms and catalyst performance. The knowledge gained from using model substrates can then be applied to more complex and synthetically challenging targets. The straightforward nature of these indole esters allows for the rapid evaluation of reaction parameters, such as catalyst loading, solvent effects, and temperature, accelerating the discovery of new and efficient transformations. patsnap.com

The table below showcases various synthetic methodologies where indole derivatives have been employed as key substrates.

| Synthetic Methodology | Catalyst/Reagent | Transformation | Reference |

| Transition-Metal-Catalyzed C-H Functionalization | Rhodium, Palladium, Copper, etc. | Direct arylation, alkenylation, alkynylation, etc. of the indole ring | rsc.orgnih.gov |

| Asymmetric Organocatalysis | Chiral Brønsted Acids, Chiral Phosphoramides | Enantioselective construction of chiral indole derivatives | nih.govresearchgate.net |

| Multicomponent Reactions | Various catalysts and reaction conditions | One-pot synthesis of complex indole-containing molecules | nih.gov |

| Green Synthesis Approaches | Microwave, ionic liquids, water, ultrasound | Environmentally benign synthesis of indole derivatives | researchgate.net |

Future Research Perspectives and Unexplored Avenues for Ethyl 2 5 Fluoro 1h Indol 1 Yl Propanoate Chemistry

Development of Highly Efficient and Sustainable Synthesis Routes with Improved Atom Economy

Future research will likely prioritize the development of synthetic routes that are not only high-yielding but also environmentally benign and resource-efficient. A central concept in this endeavor is "atom economy," which measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final desired product. primescholars.comjocpr.comrsc.org Reactions with high atom economy, such as cycloadditions, are inherently less wasteful. nih.gov

The development of green and sustainable methods for synthesizing indole (B1671886) derivatives is an active area of research. researchgate.netresearchgate.net For Ethyl 2-(5-fluoro-1H-indol-1-yl)propanoate, future synthetic strategies could move away from classical multi-step procedures that often generate significant waste. Instead, research could focus on multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a complex product, thereby improving step and atom economy. researchgate.netrsc.org The use of nanocatalysts, green solvents like water or ionic liquids, and energy-efficient reaction conditions (e.g., microwave or ultrasound irradiation) are also promising avenues for sustainable synthesis. researchgate.netresearchgate.net

| Parameter | Traditional Synthesis (e.g., N-alkylation) | Future Sustainable Synthesis (e.g., MCR) |

|---|---|---|

| Principle | Sequential N-alkylation of 5-fluoroindole (B109304) with an ethyl halopropanoate. evitachem.com | One-pot assembly from simpler, readily available precursors. rsc.org |

| Atom Economy | Moderate; generates stoichiometric byproducts (e.g., inorganic salts). rsc.org | High; incorporates most or all atoms from reactants into the final product. primescholars.comjocpr.com |

| Environmental Impact | Often requires organic solvents and may produce hazardous waste. | Aims for benign solvents (e.g., water, ethanol), minimal waste, and recyclable catalysts. researchgate.netrsc.org |

| Efficiency | Multiple steps involving isolation and purification of intermediates. | Fewer steps, leading to higher overall yield and reduced resource consumption (time, energy, materials). researchgate.net |

Exploration of Novel Reactivity Patterns and Catalytic Transformations Mediated by Advanced Catalysts

While the N1-position of the indole is substituted in this compound, the indole core remains a versatile platform for further functionalization. The C2 and C3 positions are innately nucleophilic and common sites for modification, but recent advances in catalysis have enabled selective functionalization at traditionally less accessible positions, such as C4-C7 on the benzene (B151609) ring. nih.govrsc.org

Future research should focus on applying advanced catalytic systems to unlock novel reactivity patterns for this compound. Transition-metal catalysis, in particular, offers a powerful toolkit for C-H functionalization, allowing for the direct introduction of new bonds (C-C, C-N, C-O) without the need for pre-functionalized starting materials. rsc.orgnih.gov This approach enhances atom and step economy. nih.gov Exploring enantioselective transformations is also a critical frontier, as the creation of chiral centers is often crucial for biological activity. nih.gov For instance, catalyst-controlled regiodivergent synthesis could allow for selective alkylation at either the N- or C3-positions of related indole scaffolds, a strategy that could be adapted to explore the reactivity of the parent 5-fluoroindole before N-alkylation. nih.gov

| Catalytic Method | Target Position(s) | Potential Transformation | Anticipated Outcome |

|---|---|---|---|

| Palladium- or Rhodium-Catalyzed C-H Arylation/Alkenylation | C2, C3, C7 | Direct introduction of aryl or vinyl groups. rsc.orgnih.gov | Generation of novel derivatives with extended conjugation and structural complexity. |

| Cobalt- or Manganese-Catalyzed C-H Alkylation | C2, C3 | Alkylation using alcohols or alkenes. chemistryviews.orgrsc.org | Access to a diverse range of C-alkylated indole analogues. |

| Copper-Hydride Catalyzed Asymmetric Alkylation | C3 | Enantioselective introduction of alkyl groups. nih.gov | Synthesis of chiral derivatives for biological screening. |

| Photoredox Catalysis | Various | Radical-mediated functionalizations. | Access to unique reactivity patterns not achievable with traditional thermal methods. acs.org |

Application of Advanced In Situ Spectroscopic Methods for Mechanistic Studies

A deep understanding of reaction mechanisms is fundamental to optimizing existing transformations and discovering new ones. Traditional methods of mechanistic investigation often rely on the isolation and characterization of intermediates. However, many key intermediates are transient and exist at low concentrations, making them difficult to study. Advanced in situ spectroscopic techniques allow for the observation of a reaction as it happens, providing real-time information on the species present. mdpi.comfrontiersin.org

For reactions involving this compound, applying techniques such as in situ Infrared (IR) and Raman spectroscopy could provide invaluable data on the formation and consumption of intermediates and the behavior of the catalyst under actual reaction conditions. frontiersin.orgyoutube.com For example, in a catalytic C-H activation cycle, these methods could help identify the catalyst's resting state, observe the C-H cleavage step, and monitor product formation in real-time. youtube.com Isotopic labeling experiments, combined with spectroscopic analysis, can further elucidate the specific bonds being broken and formed during the reaction. nih.gov

| Spectroscopic Technique | Information Provided | Application Example |

|---|---|---|

| In Situ FTIR/Raman Spectroscopy | Provides information on vibrational modes, allowing for the identification of functional groups and bonding changes in reactants, intermediates, and products. mdpi.comfrontiersin.org | Monitoring the coordination of the indole to a metal catalyst or observing the formation of a transient intermediate in an alkylation reaction. acs.org |

| In Situ NMR Spectroscopy | Offers detailed structural information about species in solution. | Characterizing short-lived intermediates and determining reaction kinetics. acs.org |

| In Situ X-ray Absorption Spectroscopy (XAS) | Probes the electronic structure and local coordination environment of a metal center in a catalyst. mdpi.com | Determining the oxidation state and geometry of a transition-metal catalyst at different stages of a catalytic cycle. |

| Mass Spectrometry | Identifies the mass-to-charge ratio of ions, allowing for the detection of intermediates and products. scispace.com | Coupling with reaction monitoring (e.g., Reaction Progress Kinetic Analysis) to identify key species in complex reaction networks. |

Integration with Machine Learning and AI for Predictive Synthesis and Reactivity Modeling

The intersection of chemistry and artificial intelligence (AI) is a rapidly expanding frontier that promises to revolutionize how chemical research is conducted. intimedia.id Machine learning (ML) models can analyze vast datasets of chemical reactions to identify patterns and make predictions that are beyond human intuition. princeton.edu

For this compound, AI and ML can be powerful tools for accelerating research and development. Retrosynthesis algorithms can propose novel and efficient synthetic routes to complex target molecules derived from this starting material. chemrxiv.orgnih.gov Predictive models can be trained to forecast the outcome of a reaction (e.g., yield, regioselectivity) under different conditions (catalyst, solvent, temperature), thereby reducing the need for extensive trial-and-error experimentation. princeton.eduresearchgate.netarxiv.org Furthermore, AI can help in designing derivatives with specific desired properties by learning the complex relationships between chemical structure and function. mdpi.com As more high-quality reaction data becomes available, these models will become increasingly accurate and indispensable tools for the modern chemist. chemrxiv.org

| AI/ML Application | Objective | Potential Impact |

|---|---|---|

| Retrosynthesis Prediction | To identify viable synthetic pathways to complex derivatives of this compound. chemrxiv.orgnih.gov | Accelerated discovery of synthetic routes, potentially uncovering non-intuitive strategies. |

| Reaction Outcome Prediction | To predict the yield and selectivity of a reaction under a given set of conditions. princeton.eduarxiv.org | Optimization of reaction conditions with fewer experiments, saving time and resources. |

| Reactivity Modeling | To predict the most likely site of reaction (regioselectivity) for a given reagent. researchgate.net | Guidance for synthetic planning and rational design of selective reactions. |

| De Novo Drug Design | To generate novel molecular structures based on the indole scaffold with predicted desirable properties (e.g., bioactivity, low toxicity). mdpi.com | Faster identification of lead compounds for pharmaceutical development. |

Q & A

Q. What are the established synthetic routes for Ethyl 2-(5-fluoro-1H-indol-1-yl)propanoate?

The synthesis of indole derivatives like this compound typically involves:

- Friedel-Crafts alkylation or N-alkylation of the indole core with ethyl 2-bromopropanoate.

- Use of fluorinated precursors (e.g., 5-fluoroindole) to introduce the fluoro substituent at the 5-position.

- Optimization of reaction conditions (e.g., anhydrous solvents, inert atmosphere) to prevent side reactions .

- Purification via column chromatography or recrystallization to isolate the ester product.

Q. Which spectroscopic and chromatographic methods are recommended for structural characterization?

Key techniques include:

- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm substituent positions and ester functionality.